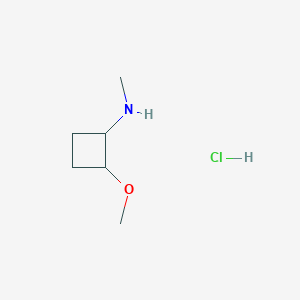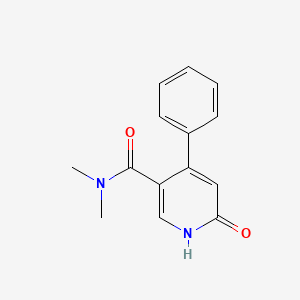![molecular formula C21H17ClFN5O2S B2561128 5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide CAS No. 1251634-70-4](/img/structure/B2561128.png)
5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic architectures like this compound often involves the use of protecting groups to temporarily render reactive functionalities inert while transformations are performed at other sites in the molecule . One such protecting group that may be relevant in the synthesis of this compound is the 4-methoxybenzyl (PMB) ester . This ester can be readily introduced under mild reaction conditions and possesses excellent stability under many reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C21H17ClFN5O2S . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the introduction and removal of protecting groups, such as the PMB ester mentioned above . The PMB ester can be installed and removed under a variety of conditions, ensuring options are available if the planned installation or removal leads to unforeseen substrate decomposition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. As mentioned, it has a molecular weight of 457.91. Other properties such as melting point, boiling point, solubility, and spectral properties would require specific experimental determination.Scientific Research Applications
Synthesis and Cytotoxicity : A study focused on synthesizing new derivatives of pyrazole and pyrimidine, including compounds similar to the chemical . These compounds demonstrated in vitro cytotoxic activity against certain cancer cell lines, suggesting potential use in cancer treatment research (Hassan, Hafez, & Osman, 2014).
Anti-Inflammatory and Analgesic Properties : Another research synthesized novel compounds related to the chemical structure of interest. These compounds exhibited significant anti-inflammatory and analgesic activities, indicating potential applications in developing new medications for treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : A similar compound was synthesized and tested for antimicrobial properties. The study found that these novel heterocyclic compounds had noteworthy activity against various microbes, pointing to their potential use in antimicrobial drug development (Badne, Swamy, Bhosale, & Kuberkar, 2011).
DNA Interaction and Cancer Treatment : Another study investigated a compound structurally related to the query chemical, examining its effect on DNA and its potential role in cancer therapy. The findings suggest that the compound might have applications in understanding the DNA interactions of certain cancer drugs (Mizuno & Decker, 1976).
Potential Alzheimer's Disease Treatment : Research into a series of hydroxamic acids related to the queried compound revealed a compound with significant selectivity against histone deacetylase 6, showing potential for Alzheimer's disease treatment (Lee et al., 2018).
HIV-1 Inhibition : A study synthesized derivatives of triazenopyrazole, structurally similar to the query compound, as potential inhibitors of HIV-1. The research explored their biological activity, which could be relevant in developing new treatments for HIV (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its mechanism of action, and assessment of its potential applications. This compound could be a starting point for the synthesis of many other compounds, such as azo dyes and dithiocarbamate .
properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-13-2-7-16(10-17(13)23)25-18(29)11-28-21(30)27-9-8-24-20(19(27)26-28)31-12-14-3-5-15(22)6-4-14/h2-10H,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXDFQSNWRGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)

![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)

![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)

![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)
![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)